molecular formula C24H31Cl2NO5 B13864752 (R)-5-(2-((6-(2-((2,6-Dichlorobenzyl)oxy)ethoxy)hexyl)amino)-1-hydroxyethyl)-2-hydroxybenzaldehyde CAS No. 2514696-13-8

(R)-5-(2-((6-(2-((2,6-Dichlorobenzyl)oxy)ethoxy)hexyl)amino)-1-hydroxyethyl)-2-hydroxybenzaldehyde

Cat. No.: B13864752
CAS No.: 2514696-13-8
M. Wt: 484.4 g/mol
InChI Key: XINWCMBLLIPTGS-DEOSSOPVSA-N
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Description

®-5-(2-((6-(2-((2,6-Dichlorobenzyl)oxy)ethoxy)hexyl)amino)-1-hydroxyethyl)-2-hydroxybenzaldehyde is a complex organic compound characterized by its unique structure, which includes a dichlorobenzyl group, ethoxy linkages, and a hydroxybenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(2-((6-(2-((2,6-Dichlorobenzyl)oxy)ethoxy)hexyl)amino)-1-hydroxyethyl)-2-hydroxybenzaldehyde typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Dichlorobenzyl Ether: This step involves the reaction of 2,6-dichlorobenzyl alcohol with an appropriate ethoxy compound under basic conditions to form the dichlorobenzyl ether.

    Amination: The dichlorobenzyl ether is then reacted with a hexylamine derivative to introduce the amino group.

    Hydroxyethylation: The amino compound undergoes a hydroxyethylation reaction to introduce the hydroxyethyl group.

    Aldehyde Formation: Finally, the hydroxyethylated compound is subjected to oxidation to form the aldehyde group, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-5-(2-((6-(2-((2,6-Dichlorobenzyl)oxy)ethoxy)hexyl)amino)-1-hydroxyethyl)-2-hydroxybenzaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be used to study the effects of dichlorobenzyl derivatives on biological systems. Its interactions with enzymes and receptors can provide insights into its potential as a bioactive molecule.

Medicine

In medicinal chemistry, the compound’s structure suggests potential applications as a therapeutic agent. Research may focus on its efficacy and safety in treating various conditions, particularly those involving oxidative stress or inflammation.

Industry

Industrially, the compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the synthesis of polymers and coatings.

Mechanism of Action

The mechanism of action of ®-5-(2-((6-(2-((2,6-Dichlorobenzyl)oxy)ethoxy)hexyl)amino)-1-hydroxyethyl)-2-hydroxybenzaldehyde involves its interaction with specific molecular targets. The dichlorobenzyl group may interact with hydrophobic pockets in proteins, while the hydroxy and aldehyde groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-(2-((2,6-Dichlorobenzyl)oxy)ethoxy)hexyl)oxy)ethanol
  • ®-2-((6-(2-((2,6-Dichlorobenzyl)oxy)ethoxy)hexyl)amino)-1-(4-ethoxy-3-(ethoxymethyl)phenyl)ethan-1-ol

Uniqueness

Compared to similar compounds, ®-5-(2-((6-(2-((2,6-Dichlorobenzyl)oxy)ethoxy)hexyl)amino)-1-hydroxyethyl)-2-hydroxybenzaldehyde is unique due to the presence of both hydroxy and aldehyde functional groups. This dual functionality allows for a wider range of chemical reactions and potential applications. Additionally, the specific stereochemistry (R-configuration) can influence its biological activity and interactions with molecular targets.

Properties

CAS No.

2514696-13-8

Molecular Formula

C24H31Cl2NO5

Molecular Weight

484.4 g/mol

IUPAC Name

5-[(1R)-2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-hydroxybenzaldehyde

InChI

InChI=1S/C24H31Cl2NO5/c25-21-6-5-7-22(26)20(21)17-32-13-12-31-11-4-2-1-3-10-27-15-24(30)18-8-9-23(29)19(14-18)16-28/h5-9,14,16,24,27,29-30H,1-4,10-13,15,17H2/t24-/m0/s1

InChI Key

XINWCMBLLIPTGS-DEOSSOPVSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNC[C@@H](C2=CC(=C(C=C2)O)C=O)O)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)C=O)O)Cl

Origin of Product

United States

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